5-Methyl-5-propyl-2-dioxanone-d3
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Overview
Description
5-Methyl-5-propyl-2-dioxanone-d3 is a stable isotope-labeled compound with the molecular formula C8H11D3O3 and a molecular weight of 161.21 . It is a derivative of 5-methyl-5-propyl-1,3-dioxan-2-one, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry for method development, validation, and quality control applications .
Preparation Methods
The synthesis of 5-Methyl-5-propyl-2-dioxanone-d3 involves the incorporation of deuterium atoms into the parent compound, 5-methyl-5-propyl-1,3-dioxan-2-one. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The parent compound undergoes a deuterium exchange reaction in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Cyclization: The intermediate product is then cyclized to form the dioxanone ring structure under controlled conditions.
Chemical Reactions Analysis
5-Methyl-5-propyl-2-dioxanone-d3 can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-5-propyl-2-dioxanone-d3 has several scientific research applications, including:
Analytical Chemistry: It is used as a reference standard for method development, validation, and quality control in analytical laboratories.
Pharmaceutical Research: The compound is employed in the development and validation of analytical methods for pharmaceutical formulations.
Environmental Studies: Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for detecting contaminants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 5-Methyl-5-propyl-2-dioxanone-d3 is primarily related to its use as an analytical standard. It does not exert biological effects but serves as a stable isotope-labeled compound for tracing and quantification purposes in various analytical methods .
Comparison with Similar Compounds
5-Methyl-5-propyl-2-dioxanone-d3 can be compared with other similar compounds, such as:
5-Methyl-5-propyl-1,3-dioxan-2-one: The parent compound without deuterium labeling.
2-Methyl-d3-2-propyl-1,3-propanediol: Another deuterium-labeled compound with a different structure and molecular formula.
Carisoprodol D3: A deuterium-labeled version of the muscle relaxant carisoprodol.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for analytical applications requiring stable isotope-labeled standards .
Properties
IUPAC Name |
5-propyl-5-(trideuteriomethyl)-1,3-dioxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAWSFWKAUAJKW-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(COC(=O)OC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(=O)OC1)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849621 |
Source
|
Record name | 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184973-36-1 |
Source
|
Record name | 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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